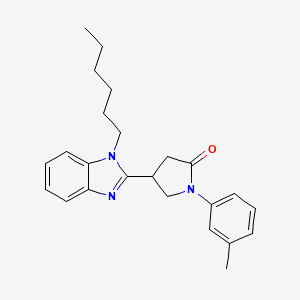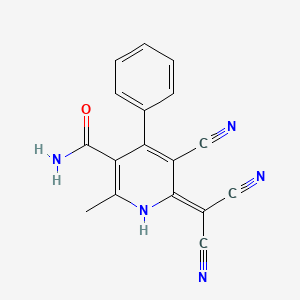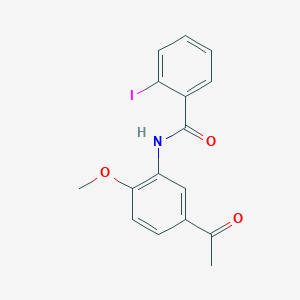![molecular formula C21H29NO5S B11044671 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B11044671.png)
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is a complex organic compound with the molecular formula C21H29NO5S and a molecular weight of 407.52 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethoxyphenyl group, and a methoxybenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-methoxybenzenesulfonamide
- 2-(3,4-dimethoxyphenyl)ethylamine
- N-(3,4-dimethoxyphenyl)ethyl-2-methoxybenzenesulfonamide
Uniqueness
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H29NO5S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H29NO5S/c1-21(2,3)16-8-10-18(26-5)20(14-16)28(23,24)22-12-11-15-7-9-17(25-4)19(13-15)27-6/h7-10,13-14,22H,11-12H2,1-6H3 |
InChI Key |
FVJVOUMOVXFIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)

![ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate](/img/structure/B11044613.png)
![2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11044628.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)

![2-amino-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11044650.png)


![Methyl 2-[(1,1,1-trifluoro-3-methoxy-2-{[(2-methoxyphenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11044666.png)
